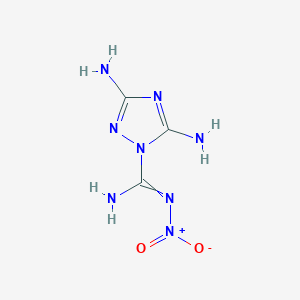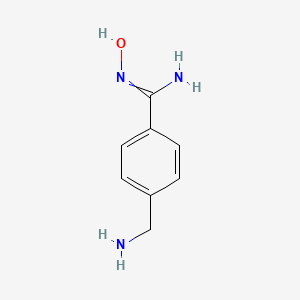
3-hydroxy-3-oxo-4H-2,3lambda5-benzoxaphosphinin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-3-hydroxy-3,4-dihydro-1H-2,3-benzoxaphosphorin 3-oxide is a heterocyclic compound containing phosphorus This compound is notable for its unique structure, which includes both a phosphorus atom and an oxygen atom within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-3-hydroxy-3,4-dihydro-1H-2,3-benzoxaphosphorin 3-oxide typically involves the reaction of a suitable precursor with a phosphorus-containing reagent. One common method involves the cyclization of a hydroxyphosphonate with an appropriate aldehyde or ketone under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods: On an industrial scale, the production of 1-Oxo-3-hydroxy-3,4-dihydro-1H-2,3-benzoxaphosphorin 3-oxide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as Lewis acids, can also be employed to facilitate the reaction and improve the selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-3-hydroxy-3,4-dihydro-1H-2,3-benzoxaphosphorin 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different hydroxyphosphorins.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various hydroxyphosphorins.
Scientific Research Applications
1-Oxo-3-hydroxy-3,4-dihydro-1H-2,3-benzoxaphosphorin 3-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the development of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism by which 1-Oxo-3-hydroxy-3,4-dihydro-1H-2,3-benzoxaphosphorin 3-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes and altering their activity. This interaction can modulate various biochemical pathways, particularly those involving phosphorus metabolism.
Comparison with Similar Compounds
1,2,3-Benzoxaphosphorin: Similar structure but lacks the hydroxyl group.
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Contains a triazine ring instead of a phosphorin ring.
Phosphoric Acid Derivatives: Compounds like phosphoric acid and its esters share the phosphorus-oxygen bond but differ in structure.
Uniqueness: 1-Oxo-3-hydroxy-3,4-dihydro-1H-2,3-benzoxaphosphorin 3-oxide is unique due to its specific ring structure and the presence of both a hydroxyl group and a phosphorus atom within the same molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
229344-36-9 |
|---|---|
Molecular Formula |
C8H7O4P |
Molecular Weight |
198.11 g/mol |
IUPAC Name |
3-hydroxy-3-oxo-4H-2,3λ5-benzoxaphosphinin-1-one |
InChI |
InChI=1S/C8H7O4P/c9-8-7-4-2-1-3-6(7)5-13(10,11)12-8/h1-4H,5H2,(H,10,11) |
InChI Key |
OXQGBZDCUACWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)OP1(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)

![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248870.png)
![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)




![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]](/img/structure/B14248906.png)
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)



